![molecular formula C8H7BrF2O B6359419 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene CAS No. 1783499-15-9](/img/structure/B6359419.png)
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene
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Overview
Description
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene is a chemical compound with the molecular formula C8H7BrF2O . It has a molecular weight of 237.04 . This compound is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene were not found, a related compound, 5-bromo-2-methoxyphenol, is synthesized through three steps: acetylation protection of the phenolic hydroxyl group using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis
The InChI code for 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene is 1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene is a liquid at room temperature . It has a molecular weight of 237.04 .Scientific Research Applications
Preparation of Difluorophenacyl Analogs
Although not directly related to “1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene”, it’s worth noting that similar compounds such as “4-Bromo-3,5-difluoroanisole” have been used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases .
Synthesis of Aminopyridine N-Oxides
Again, similar compounds have been used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3,4-difluoro-2-methoxy-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-4-3-5(9)8(12-2)7(11)6(4)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPQMGEZPCAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene |
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